Clopidogrel bisulfate is derived from the thienopyridine class of compounds. Its chemical structure can be described as a methyl ester of a thiophene derivative, specifically designed to enhance its pharmacological properties. The compound is available in various formulations, often as the hydrogen sulfate salt, which improves its solubility and bioavailability.
The synthesis of clopidogrel bisulfate involves several steps, primarily focusing on the formation of the active pharmaceutical ingredient from simpler precursors. Various methods have been developed to optimize yield and purity:
The molecular formula of clopidogrel bisulfate is , with a molecular weight of approximately 321.82 g/mol. Its structure features:
The compound exhibits polymorphism, existing in at least two crystalline forms (Form I and Form II), which can affect its solubility and stability .
Clopidogrel bisulfate undergoes several chemical reactions during its synthesis:
These reactions are optimized for industrial scalability while ensuring high enantiomeric purity .
Clopidogrel bisulfate acts as an irreversible antagonist of the P2Y12 receptor on platelets. Upon administration, it is metabolized to its active form, which binds to this receptor, preventing adenosine diphosphate from activating platelets. This inhibition leads to reduced platelet aggregation and thrombus formation, crucial for preventing cardiovascular events.
The pharmacodynamic profile indicates that peak effects occur within 3 to 7 days after initiation of therapy, emphasizing the importance of patient adherence in chronic treatment scenarios .
Clopidogrel bisulfate exhibits specific physical properties:
Chemical properties include stability under acidic conditions but potential degradation under extreme pH levels or prolonged exposure to moisture .
Clopidogrel bisulfate is widely used in clinical settings for:
Research continues into optimizing its formulations and exploring potential new indications within cardiovascular therapeutics .
The industrial synthesis of clopidogrel bisulfate polymorphs (Forms I and II) relies on precise crystallization control to achieve the desired solid-state properties. Form I, the thermodynamically stable polymorph, is typically crystallized from solvent systems containing acetone–toluene mixtures (4:1 v/v) under gradual cooling conditions (50°C to 5°C over 4 hours). This process yields crystals with a characteristic PXRD peak at 9.2° 2θ and a melting endotherm at 181°C [1] [7]. In contrast, Form II, a metastable polymorph, forms in ethyl acetate–n-hexane systems (3:2 v/v) with rapid nucleation induced by anti-solvent addition. Form II exhibits a distinct melting endotherm at 176°C and higher compaction plasticity [2] [7]. Critical process parameters include:
Table 1: Solvent Systems for Clopidogrel Bisulfate Polymorphs
Polymorph | Solvent System (Ratio) | Temperature Profile | Key PXRD Peaks (2θ) |
---|---|---|---|
Form I | Acetone:Toluene (4:1) | 50°C→5°C, 4 hr | 9.2°, 14.4° |
Form II | Ethyl Acetate:n-Hexane (3:2) | 25°C + anti-solvent | 8.7°, 16.1° |
Amorphous | Ethanol | Evaporation, 40°C | Halo pattern |
Oxidative degradation dominates clopidogrel bisulfate instability, generating Related Compound D (RRT 0.30), identified as the sulfoxide derivative via LC-MS/MS and NMR [3]. Forced degradation studies reveal:
Stability-indicating methods like normal-phase LC (Chiralcel OJ-H column; n-hexane:ethanol:diethylamine 95:5:0.05) resolve all chiral and achiral impurities with >2.0 resolution [6]. Drug products exhibit higher susceptibility to oxidation than APIs due to excipient interactions and microenvironmental pH shifts.
Table 2: Major Degradation Products of Clopidogrel Bisulfate
Impurity | RRT | Structure | Formation Pathway |
---|---|---|---|
Related Compound D | 0.30 | Sulfoxide at thiophene ring | Oxidative degradation |
Related Compound A | 0.46 | Carboxylic acid (ester hydrolysis) | Acid/Base hydrolysis |
Related Compound B | 0.93 | Positional isomer at chiral center | Synthesis impurity |
Clopidogrel free base exhibits pH-dependent solubility (log P = 4.87), limiting bioavailability. Bisulfate salt formation enhances aqueous solubility 20-fold at pH 1.2 (from 0.01 mg/mL to 0.2 mg/mL) due to protonation of the pyridine nitrogen and ionic dissociation [4] [10]. Crystal engineering optimizes this via:
Solubility in biorelevant media correlates with bioavailability enhancement: 0.2 mg/mL solubility at pH 1.2 vs. 0.01 mg/mL at pH 6.8 explains the drug’s preferential absorption in the stomach [10].
Compaction and humidity exposure induce polymorphic transitions that impact tabletability and stability. Key findings include:
PXRD and DSC studies confirm enantiotropy: Form I reversibly converts to Form II at 172°C during heating cycles [5] [8]. Tableting formulations require RH control (<25% RH) to prevent hydrate formation, which reduces compactibility by 15% [8].
Table 3: Solid-State Properties of Clopidogrel Bisulfate Polymorphs
Property | Form I | Form II | Amorphous |
---|---|---|---|
Melting Point | 181°C | 176°C | N/A (Tg 78°C) |
Heckel Yield (MPa) | 28 | 37 | 15 |
Degradation at 85% RH | 3.2% | 5.1% | 12.7% |
Critical RH | 85% | 75% | 45% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: